

Commercial Suppliers and Technical Guide for 2-Bromo-7-methoxynaphthalene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Bromo-7-methoxynaphthalene**

Cat. No.: **B1282092**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-7-methoxynaphthalene is a substituted naphthalene derivative that serves as a valuable building block in organic synthesis. Its specific substitution pattern makes it a key intermediate for the synthesis of various more complex molecules, particularly in the fields of medicinal chemistry and materials science. This technical guide provides an in-depth overview of the commercial availability of **2-Bromo-7-methoxynaphthalene**, its physicochemical properties, a detailed synthesis protocol, and its applications in research and drug development.

Commercial Availability

2-Bromo-7-methoxynaphthalene (CAS No: 200875-36-1) is available from several commercial chemical suppliers. The purity and available quantities may vary between suppliers. Researchers are advised to request certificates of analysis to ensure the material meets the specific requirements of their intended application.

Supplier	Purity	CAS Number	Molecular Formula	Molecular Weight (g/mol)
AccelaChem Bio Inc.	>98%	200875-36-1	C ₁₁ H ₉ BrO	237.09
Ambeed	Not Specified	200875-36-1	C ₁₁ H ₉ BrO	237.09
Sunway Pharmaceutical Technology Co., Ltd.	Not Specified	200875-36-1	C ₁₁ H ₉ BrO	237.09
SEEDCHEM	Not Specified	200875-36-1	C ₁₁ H ₉ BrO	237.09
Synchem	95%	200875-36-1	C ₁₁ H ₉ BrO	237.09[1]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of **2-Bromo-7-methoxynaphthalene** is crucial for its handling, storage, and application in chemical reactions.

Property	Value	Source
Molecular Formula	C ₁₁ H ₉ BrO	PubChem[2]
Molecular Weight	237.09 g/mol	PubChem[2]
CAS Number	200875-36-1	PubChem[2]
Appearance	White to off-white solid (predicted)	---
Melting Point	Not explicitly reported for the 7-methoxy isomer. The related 6-methoxy isomer has a melting point of 106-109 °C.	---
Boiling Point	Not explicitly reported.	---
Solubility	Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in alcohols and insoluble in water.	---

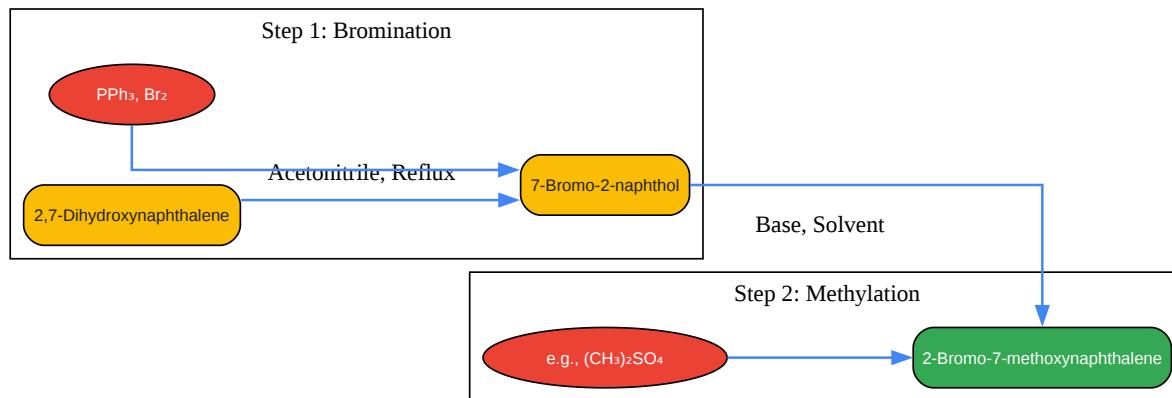
Synthesis of 2-Bromo-7-methoxynaphthalene

2-Bromo-7-methoxynaphthalene can be synthesized from 2,7-dihydroxynaphthalene. The following is a representative experimental protocol.

Experimental Protocol: Synthesis from 2,7-Dihydroxynaphthalene

This synthesis proceeds via the formation of a phosphonium bromide intermediate, followed by methylation.

Materials:


- 2,7-Dihydroxynaphthalene

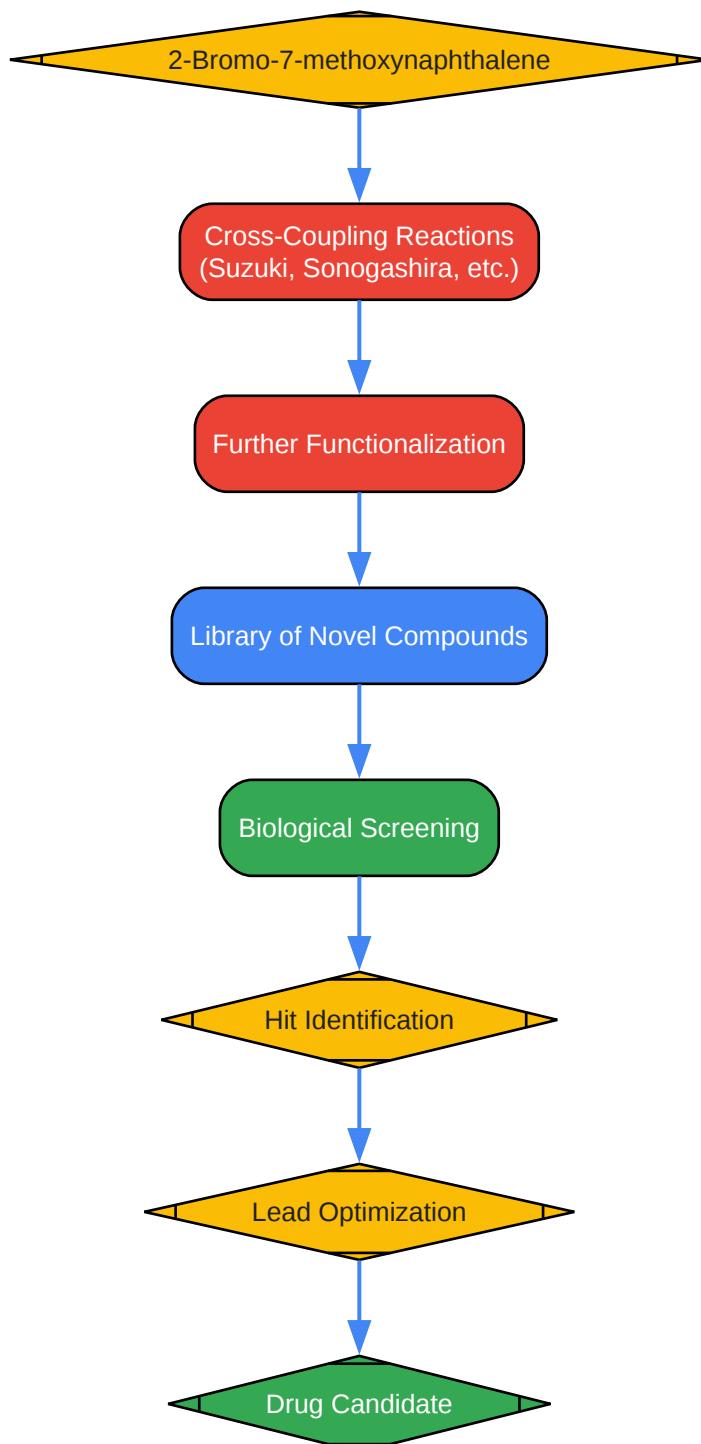
- Triphenylphosphine (PPh_3)
- Bromine (Br_2)
- Acetonitrile (CH_3CN)
- A suitable methylating agent (e.g., dimethyl sulfate or methyl iodide)
- An appropriate base (e.g., potassium carbonate)
- An appropriate solvent for methylation (e.g., acetone or DMF)

Procedure:

- Formation of the Brominating Agent: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine in acetonitrile. Cool the solution in an ice bath. Slowly add an equimolar amount of bromine dropwise with stirring.[3]
- Bromination: To the freshly prepared brominating agent, add a solution of 2,7-dihydroxynaphthalene in acetonitrile. Allow the reaction mixture to warm to room temperature and then reflux for several hours until the starting material is consumed (monitor by TLC).[3]
- Work-up and Isolation of 7-Bromo-2-naphthol: After cooling, the reaction mixture is typically concentrated under reduced pressure. The crude product, 7-bromo-2-naphthol, can be purified by column chromatography on silica gel.
- Methylation: Dissolve the purified 7-bromo-2-naphthol in a suitable solvent such as acetone or DMF. Add a base, such as potassium carbonate, followed by the dropwise addition of a methylating agent like dimethyl sulfate or methyl iodide.
- Reaction Monitoring and Work-up: Heat the reaction mixture and monitor its progress by TLC. Once the reaction is complete, cool the mixture and perform an aqueous work-up. Typically, this involves partitioning the mixture between water and an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

- Purification: The crude **2-Bromo-7-methoxynaphthalene** can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure product.

[Click to download full resolution via product page](#)


Synthesis of **2-Bromo-7-methoxynaphthalene**.

Applications in Research and Drug Development

While the isomer 2-bromo-6-methoxynaphthalene is a well-known precursor to the non-steroidal anti-inflammatory drug (NSAID) Naproxen, the applications of **2-bromo-7-methoxynaphthalene** are less documented but are emerging in the field of medicinal chemistry.^[4] Its utility lies in its ability to serve as a scaffold for the synthesis of novel compounds with potential biological activity.

Derivatives of 2-methoxynaphthalene have been investigated for a range of pharmacological activities, including anti-inflammatory, anticancer, and antifungal properties.^[5] The naphthalene core provides a rigid framework that can be functionalized at the bromo and methoxy positions to generate libraries of compounds for screening against various biological targets.

For instance, the bromo group can be readily transformed using modern cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations to introduce a wide variety of substituents. This allows for the systematic exploration of the structure-activity relationship (SAR) of novel compound series.

[Click to download full resolution via product page](#)

Drug Discovery Workflow.

Conclusion

2-Bromo-7-methoxynaphthalene is a commercially available and synthetically versatile building block with potential for the development of novel therapeutic agents and functional materials. This guide provides essential technical information to aid researchers and drug development professionals in the procurement, handling, and application of this valuable chemical intermediate. Further exploration of its reactivity and the biological activity of its derivatives is warranted to fully realize its potential in scientific research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. synchem.de [synchem.de]
- 2. 2-Bromo-7-methoxynaphthalene | C11H9BrO | CID 12992759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromo-7-hydroxynaphthalene | 116230-30-9 [chemicalbook.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for 2-Bromo-7-methoxynaphthalene]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1282092#commercial-suppliers-of-2-bromo-7-methoxynaphthalene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com